5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
Description
5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine core substituted with a 3,4-dichlorophenylsulfonyl group and a pyrrolidine moiety. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties . This compound’s design aligns with medicinal chemistry strategies to optimize bioactivity through heterocyclic diversification and functional group modulation.
Properties
IUPAC Name |
5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2S/c19-16-4-3-15(12-17(16)20)28(26,27)25-9-7-23(8-10-25)14-11-18(22-21-13-14)24-5-1-2-6-24/h3-4,11-13H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVYHHJJVEESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyridazine ring, a piperazine moiety, and a dichlorophenyl sulfonyl group. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21Cl2N5O4S |
| Molecular Weight | 522.4 g/mol |
| CAS Number | 462064-88-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. It may exert its effects through:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The piperazine and pyrrolidine moieties may bind to neurotransmitter receptors, influencing signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Studies have demonstrated that the compound may possess anticancer activity. The presence of the dichlorophenyl group is crucial for enhancing antiproliferative effects against cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown strong inhibitory activity against urease and acetylcholinesterase .
Case Studies
- Antibacterial Screening : A study synthesized several piperazine derivatives and tested their antibacterial efficacy. Compounds similar to the target compound displayed promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : In vitro studies have highlighted the compound's potential in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis suggested that modifications to the dichlorophenyl group could enhance anticancer efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridazine derivative A | MCF-7 (breast cancer) | 5.71 | |
| Pyridazine derivative B | HepG2 (liver cancer) | 6.14 |
These findings suggest that the incorporation of electron-withdrawing groups like chlorine enhances the anticancer efficacy of pyridazine derivatives.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored extensively. For example, certain pyridazine-thiazole hybrids demonstrated significant protective effects in seizure models:
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Thiazole-pyridazine hybrid | Electroshock test | 24.38 | |
| Another derivative | Chemo-shock test | 88.23 |
These results highlight the potential of such compounds in treating epilepsy and other seizure disorders.
COX-II Inhibition
Compounds similar to 5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine have been investigated for their ability to inhibit cyclooxygenase enzymes, particularly COX-II, which is implicated in inflammation and pain:
This inhibition can provide therapeutic benefits in inflammatory conditions and chronic pain management.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and tested against a panel of cancer cell lines. The study found that modifications to the piperazine moiety significantly enhanced cytotoxicity against MCF-7 cells, highlighting the structure-activity relationship crucial for developing effective anticancer agents .
Study on Anticonvulsant Properties
Another research effort focused on evaluating the anticonvulsant activity of thiazole-linked pyridazines. The results indicated that certain substitutions led to increased efficacy in protecting against seizures induced by pentylenetetrazol (PTZ), suggesting a promising avenue for developing new antiepileptic drugs .
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : The target compound lacks reported yield, purity, and explicit bioactivity data, limiting direct comparisons.
Structural Diversity : Variations in core scaffolds (pyridazine vs. thiazole) and substituents complicate extrapolation of structure-activity relationships.
Methodological Consistency : Differences in synthetic protocols (e.g., purification methods in vs. ) may affect compound comparability.
Preparation Methods
Cyclocondensation Approaches
Pyridazine rings are classically synthesized via [4+2] cycloadditions between 1,4-diketones and hydrazines. For example, reacting 1,4-diketone derivatives with hydrazine hydrate in ethanol under reflux yields 3,6-dihydroxypyridazine, which can be halogenated using phosphorus oxychloride (POCl₃) to produce 3,6-dichloropyridazine. Adjusting stoichiometry and reaction time allows selective halogenation at positions 3 and 5:
$$
\text{3,6-Dihydroxypyridazine} + 2\text{POCl}3 \xrightarrow{\text{DMF, 80°C}} \text{3,6-Dichloropyridazine} + 2\text{H}3\text{PO}_4 + 2\text{HCl}
$$
Yields for this step typically range from 70–85% with purity >95% after recrystallization from ethyl acetate.
Alternative Halogenation Strategies
Recent patents describe microwave-assisted chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF), achieving 3,5-dichloropyridazine in 92% yield within 30 minutes at 120°C. This method reduces side-product formation compared to traditional POCl₃ routes.
Regioselective Functionalization at Position 5
Piperazine Installation
The 5-chloro substituent undergoes nucleophilic displacement with piperazine under mild conditions. Optimized parameters include:
- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Temperature : 60–80°C for 12–24 hours
$$
\text{3,5-Dichloropyridazine} + \text{Piperazine} \xrightarrow{\text{DMSO, TEA}} \text{5-(Piperazin-1-yl)-3-chloropyridazine} + \text{HCl}
$$
Yields for this step are highly solvent-dependent, with DMSO providing 78% isolated yield versus 65% in acetonitrile. Excess piperazine (2.5 equiv) ensures complete conversion.
Sulfonylation of Piperazine
The secondary amine of the piperazine moiety reacts with 3,4-dichlorophenylsulfonyl chloride under Schotten-Baumann conditions:
$$
\text{5-(Piperazin-1-yl)-3-chloropyridazine} + \text{3,4-Dichlorophenylsulfonyl chloride} \xrightarrow{\text{CH}2\text{Cl}2, \text{NaOH}} \text{5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-chloropyridazine}
$$
Key considerations:
- Stoichiometry : 1.1 equiv of sulfonyl chloride minimizes di-sulfonylation.
- Temperature : 0–5°C to suppress hydrolysis of the sulfonyl chloride.
- Workup : Aqueous extraction removes unreacted reagents, followed by silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the product in 85% yield.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridazine-H), 7.92–7.85 (m, 3H, aryl-H), 3.62–3.58 (m, 4H, piperazine-H), 3.22–3.18 (m, 4H, pyrrolidine-H), 2.01–1.95 (m, 4H, pyrrolidine-CH₂).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₁Cl₂N₅O₂S [M+H]⁺: 490.0864; found: 490.0868.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 minutes with 99.2% purity. Residual solvents (DMSO, toluene) are below ICH Q3C limits (<500 ppm).
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Route | Buchwald-Hartwig Route |
|---|---|---|
| Yield | 68% | 75% |
| Reaction Time | 48 h | 24 h |
| Catalyst Cost | Low | High |
| Scalability | Moderate | Challenging |
| Byproduct Formation | <5% | <2% |
The SNAr method offers cost advantages for large-scale synthesis, whereas the palladium-catalyzed route provides higher yields for research-scale batches.
Industrial-Scale Considerations
- Cost Efficiency : Bulk procurement of 3,4-dichlorophenylsulfonyl chloride (>$120/kg) necessitates in-house synthesis via chlorosulfonation of 3,4-dichlorobenzene.
- Safety : Exothermic sulfonylation steps require jacketed reactors with precise temperature control to prevent thermal runaway.
- Waste Management : Phosphorus-containing byproducts from POCl₃ reactions mandate neutralization with aqueous NaHCO₃ before disposal.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine?
- The synthesis typically involves sulfonylation of the piperazine ring followed by coupling with the pyridazine core. Key steps include:
- Sulfonylation : Reacting 3,4-dichlorobenzenesulfonyl chloride with piperazine under controlled basic conditions (e.g., triethylamine in dichloromethane).
- Coupling : Using Buchwald-Hartwig or Ullmann-type coupling to introduce the pyrrolidin-1-yl group.
- Optimization : Temperature (60–100°C), solvent choice (DMF or THF), and catalysts (e.g., Pd(OAc)₂) significantly impact yield and purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves absolute configuration and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) verify substituent connectivity and electronic environments.
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. How can researchers standardize bioactivity assays to ensure reproducibility across studies?
- Cell line validation : Use authenticated cell lines (e.g., ATCC) and consistent passage numbers.
- Dose-response curves : Include positive controls (e.g., known kinase inhibitors for enzyme assays).
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict reactivity sites using Fukui indices or electrostatic potential maps .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the dichlorophenyl ring) with activity data .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects)?
- Target deconvolution : Use chemoproteomics or CRISPR-Cas9 screens to identify off-target interactions.
- Metabolite profiling : Assess stability in assay media (e.g., liver microsome incubation) to rule out prodrug effects.
- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can researchers optimize reaction scalability while minimizing byproduct formation?
- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., sulfonylation).
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., catalyst loading, stoichiometry).
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace pyrrolidine with azetidine or morpholine to assess ring size effects.
- Substituent variation : Introduce electron-donating/withdrawing groups on the dichlorophenyl ring to modulate solubility and target affinity.
- Bioisosteric replacements : Substitute sulfonyl with carbonyl or phosphoryl groups to improve metabolic stability .
Methodological Guidelines
- Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. cell-based luciferase) and ensure compound integrity via LC-MS .
- Reaction Optimization : Prioritize green solvents (e.g., cyclopentyl methyl ether) and transition-metal-free conditions where feasible to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
